

An In-depth Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene)

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Compound of Interest

Compound Name: 1,1'-(Bromomethylene)bis(4-fluorobenzene)

Cat. No.: B1581514

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on **1,1'-(Bromomethylene)bis(4-fluorobenzene)**, a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. This document provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for laboratory professionals. As a versatile building block, the strategic incorporation of this molecule into synthetic pathways can unlock novel molecular architectures. This guide is intended to serve as a foundational resource, empowering researchers to leverage the unique reactivity of **1,1'-(Bromomethylene)bis(4-fluorobenzene)** in their scientific endeavors.

Chemical Identity and Structure

1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethyl bromide derivative characterized by two 4-fluorophenyl groups attached to a bromine-bearing methylene bridge.

Chemical Structure:

Figure 1: 2D structure of **1,1'-(Bromomethylene)bis(4-fluorobenzene)**.

Key Identifiers:

Identifier	Value
CAS Number	345-90-4[1]
Molecular Formula	C ₁₃ H ₉ BrF ₂ [1]
Molecular Weight	283.11 g/mol [1]
IUPAC Name	1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene[1]
Synonyms	Bis(4-fluorophenyl)bromomethane, 4,4'-Difluorobenzhydryl bromide, Bis(p-fluorophenyl)methyl bromide[2]

Physicochemical Properties

The physicochemical properties of **1,1'-(Bromomethylene)bis(4-fluorobenzene)** are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

Property	Value	Source
Appearance	Colourless to Beige Oil/Liquid	[2]
Boiling Point (Predicted)	302.4 ± 32.0 °C	PubChem
Density (Predicted)	1.480 ± 0.06 g/cm ³	PubChem
Solubility	Slightly soluble in Acetonitrile and Chloroform	PubChem
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	PubChem

Synthesis and Mechanism

The synthesis of **1,1'-(Bromomethylene)bis(4-fluorobenzene)** typically involves the bromination of a suitable precursor. A plausible and efficient laboratory-scale synthesis starts from the commercially available bis(4-fluorophenyl)methanol. This two-step process involves the reduction of the diarylketone to the corresponding alcohol, followed by a nucleophilic substitution to introduce the bromine atom.

Synthetic Pathway Overview:

Figure 2: Proposed two-step synthesis of **1,1'-(Bromomethylene)bis(4-fluorobenzene)**.

Step 1: Reduction of Bis(4-fluorophenyl)methanone

The initial step involves the reduction of the ketone functionality of bis(4-fluorophenyl)methanone to the corresponding secondary alcohol, bis(4-fluorophenyl)methanol. Sodium borohydride (NaBH_4) in an alcoholic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation.

Mechanism: The hydride ion (H^-) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent to yield the alcohol.

Step 2: Bromination of Bis(4-fluorophenyl)methanol

The hydroxyl group of bis(4-fluorophenyl)methanol is a poor leaving group. Therefore, it needs to be converted into a better leaving group for the nucleophilic substitution with a bromide ion. This can be achieved using reagents like phosphorus tribromide (PBr_3) or concentrated hydrobromic acid (HBr).

Mechanism (using PBr_3): The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr_3 , displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an $\text{S}_\text{n}2$ or $\text{S}_\text{n}1$ fashion to form the final product. The benzylic nature of the carbocation in an $\text{S}_\text{n}1$ pathway is stabilized by the two fluorophenyl rings.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of **1,1'-(Bromomethylene)bis(4-fluorobenzene)** make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of two fluorophenyl moieties can enhance metabolic stability and binding affinity of a molecule to its biological target. The reactive bromomethylene bridge allows for its facile incorporation into larger, more complex molecules.

Role as a Key Building Block

1,1'-(Bromomethylene)bis(4-fluorobenzene) serves as a key building block for the introduction of the bis(4-fluorophenyl)methyl moiety. This group is found in a number of biologically active compounds. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Synthesis of a Piperazine Derivative: An Experimental Protocol

A documented application of **1,1'-(Bromomethylene)bis(4-fluorobenzene)** is in the synthesis of a substituted piperazine derivative. The following protocol is adapted from a cited experimental method.^[3]

Reaction Scheme:

Figure 3: Synthesis of a piperazine derivative using **1,1'-(Bromomethylene)bis(4-fluorobenzene)**.

Step-by-Step Methodology:

- To a solution of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (100 mg, 0.43 mmol) in acetonitrile (5 mL), add N,N-Diisopropylethylamine (DIPEA) (0.76 mL, 4.34 mmol) at room temperature.
- Stir the mixture for 5 minutes.
- Add **1,1'-(Bromomethylene)bis(4-fluorobenzene)** (148 mg, 0.52 mmol) to the reaction mixture.

- Heat the reaction mixture at 80°C for 12 hours.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography (silica gel, 5-10% MeOH in DCM) to obtain tert-butyl (2R,5R)-4-(bis(4-fluorophenyl)methyl)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate as an off-white solid (130 mg, 69.2% yield).[3]

Safety and Handling

As a brominated organic compound, **1,1'-(Bromomethylene)bis(4-fluorobenzene)** should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information:

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.[3]
 - P270: Do not eat, drink or smoke when using this product.[3]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
 - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
 - P310: Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Chemical safety goggles and/or a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
- Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures:

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spectroscopic Data

At present, comprehensive, publicly available spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **1,1'-(Bromomethylene)bis(4-fluorobenzene)** is limited. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or purchase.

Conclusion

1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable and reactive building block for organic synthesis. Its unique structure, featuring two fluorophenyl rings and a reactive bromomethylene linker, provides a versatile platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic protocols and safety information provided in this guide are intended to facilitate its use in the laboratory. As with any reactive chemical, adherence to proper safety procedures is paramount.

Further research into the applications of this compound is warranted and is likely to uncover new and exciting opportunities in chemical and pharmaceutical development.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com